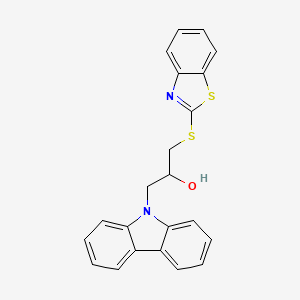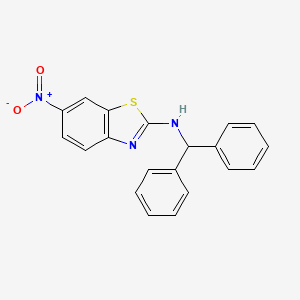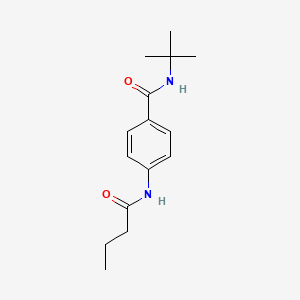![molecular formula C10H17NO4 B4930450 ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate, also known as EMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMA belongs to the class of aziridine-containing compounds, which are known for their unique reactivity and biological properties.
Applications De Recherche Scientifique
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to have potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been studied for its antibacterial and antifungal properties. In materials science, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been used as a monomer for the synthesis of polymers with unique properties such as high thermal stability and high glass transition temperature. In organic synthesis, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been used as a building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is not fully understood. However, it is believed that ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been found to inhibit the activity of bacterial and fungal enzymes, which are essential for their survival.
Biochemical and Physiological Effects:
ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to have minimal toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has been found to be metabolized in the liver and excreted through the urine. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been shown to have low bioavailability, which may limit its effectiveness in some applications.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has also been shown to have minimal toxicity, which makes it a safe compound to work with. However, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate has some limitations as well. It has low solubility in water, which may limit its use in some applications. ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate also has low bioavailability, which may limit its effectiveness in vivo studies.
Orientations Futures
There are several future directions for ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate research. In medicinal chemistry, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be further studied for its anti-cancer properties. The mechanism of action of ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be further elucidated to develop more effective cancer therapies. In materials science, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be used as a monomer for the synthesis of new polymers with unique properties. In organic synthesis, ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be used as a building block for the synthesis of new compounds with potential applications in various fields. Further studies are also needed to determine the long-term effects of ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate on human health.
Méthodes De Synthèse
Ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methyl-2-propen-1-ol with ethyl chloroformate, followed by the reaction with aziridine. The final product is obtained through the deprotection of the methoxycarbonyl group using hydrochloric acid. The purity of the compound can be improved through various purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
ethyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-7(9(12)14-3)11-6-8(11)10(13)15-5-2/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGBIBXIIMHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)
![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)
![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)



![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4930463.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)